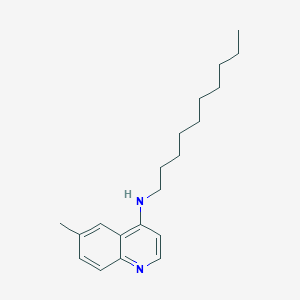

N-Decyl-6-methylquinolin-4-amine

Description

N-Decyl-6-methylquinolin-4-amine is a quinoline derivative featuring a methyl group at the 6-position of the quinoline ring and a decyl chain (10-carbon alkyl group) attached to the 4-amine. Quinoline-based compounds are widely studied for their pharmacological properties, including anticancer, antibacterial, and antimalarial activities.

Properties

CAS No. |

63136-30-1 |

|---|---|

Molecular Formula |

C20H30N2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

N-decyl-6-methylquinolin-4-amine |

InChI |

InChI=1S/C20H30N2/c1-3-4-5-6-7-8-9-10-14-21-20-13-15-22-19-12-11-17(2)16-18(19)20/h11-13,15-16H,3-10,14H2,1-2H3,(H,21,22) |

InChI Key |

RHZJNWCCHSBAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC1=C2C=C(C=CC2=NC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-6-methylquinolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methylquinoline, which can be synthesized through various methods such as the Skraup synthesis or the Friedländer synthesis.

Alkylation: The next step involves the alkylation of 6-methylquinoline with decyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the decyl group at the nitrogen atom.

Amination: The final step involves the introduction of the amine group at the 4th position of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-6-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including N-Decyl-6-methylquinolin-4-amine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including multi-drug resistant pathogens. For instance, the compound demonstrated effective inhibition of growth in resistant strains, making it a candidate for further development in infection control .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activities. This compound's structure suggests potential efficacy against malaria parasites such as Plasmodium falciparum. Structure-activity relationship studies indicate that modifications on the quinoline core can enhance antiplasmodial activity, which is crucial given the ongoing challenge of drug resistance in malaria treatment .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor effects in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent . Case studies have shown promising results in inducing apoptosis in cancer cells while sparing normal cells .

Coordination Chemistry Applications

This compound has been studied for its interactions with metal ions, forming stable complexes that may enhance its biological activity or alter physical properties. Such ligand interactions are essential for understanding the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-Decyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway.

Comparison with Similar Compounds

Table 1: Key Properties of Quinolin-4-amine Derivatives

- Synthesis Efficiency : Yields for analogs range from 56% () to "excellent" (), suggesting that coupling bulky decyl amines may require optimized reaction conditions .

- Thermal Stability : High melting points (e.g., 265–267°C in ) correlate with rigid sulfonamide groups, whereas alkyl chains like decyl may lower melting points due to reduced crystallinity .

Role of Substituent Electronic Properties

Biological Activity

N-Decyl-6-methylquinolin-4-amine is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{20}N_{2}, characterized by a quinoline backbone with a decyl group and a methyl group. The presence of the decyl group enhances its lipophilicity , which may improve cellular permeability and bioavailability compared to other similar compounds.

Antimalarial Activity

Research indicates that quinoline derivatives, including this compound, demonstrate significant antimalarial properties. Quinoline compounds are known to target the malaria parasite Plasmodium falciparum, with studies showing that structural modifications can enhance their efficacy.

Key Findings:

- In vitro studies have shown that various quinoline derivatives exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum .

- This compound's structural features could lead to improved antiplasmodial activity, as indicated by structure-activity relationship studies .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. This compound may exhibit activity against both bacterial and fungal strains.

Comparative Table of Quinoline Derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Quinoline derivative | Potentially antibacterial |

| 8-Hydroxyquinoline | Hydroxy-substituted | Antimicrobial |

| 6-Methylquinolin-4-amine | Quinoline derivative | Antimalarial |

| N-Methylquinolin-4-amine | Methyl-substituted | Antiviral |

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives indicate that modifications at specific positions can significantly influence biological activity. For instance:

- The introduction of halogen atoms (like fluorine or chlorine) at specific positions on the quinoline ring has been shown to enhance antiplasmodial activity .

- Compounds with longer alkyl chains, such as the decyl group in this compound, may improve lipophilicity and overall efficacy .

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated various quinoline analogs against P. falciparum, revealing that compounds with specific substitutions exhibited enhanced potency compared to standard treatments like chloroquine .

- Antimicrobial Properties : Research on similar quinoline derivatives has demonstrated promising results against multidrug-resistant strains of bacteria, indicating potential therapeutic applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.